molecular formula C11H10N2O2 B2402285 Methyl 5-aminoisoquinoline-1-carboxylate CAS No. 75795-42-5

Methyl 5-aminoisoquinoline-1-carboxylate

Cat. No. B2402285
CAS RN: 75795-42-5
M. Wt: 202.213
InChI Key: UZUHCAHZUNUWEP-UHFFFAOYSA-N
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Description

“Methyl 5-aminoisoquinoline-1-carboxylate” is a chemical compound with the CAS Number: 75795-42-5 . It has a molecular weight of 202.21 . The IUPAC name for this compound is methyl 5-amino-1-isoquinolinecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 5-aminoisoquinoline-1-carboxylate” is 1S/C11H10N2O2/c1-15-11(14)10-8-3-2-4-9(12)7(8)5-6-13-10/h2-6H,12H2,1H3 .

It is stored at room temperature .

Scientific Research Applications

PARP Inhibition for Therapeutic Purposes

Methyl 5-aminoisoquinoline-1-carboxylate and its derivatives have been studied for their potential in inhibiting poly(ADP-ribose) polymerase (PARP). For instance, 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones are investigated for their selective inhibition of PARP-2, a protein involved in DNA repair mechanisms (Sunderland et al., 2011). This indicates the compound’s significance in the development of targeted cancer therapies.

Antineoplastic Potential

Studies have also explored the antineoplastic activity of derivatives of methyl 5-aminoisoquinoline-1-carboxylate. For example, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone, a derivative, demonstrates potent inhibition of ribonucleoside diphosphate reductase, an enzyme crucial for DNA synthesis, thus showing promise in cancer treatment (Agrawal et al., 1977).

Development of New Synthetic Pathways

Research into methyl 5-aminoisoquinoline-1-carboxylate includes efforts to develop efficient synthetic routes for its derivatives. Such studies are crucial for pharmaceutical development, allowing for more accessible and cost-effective production of potentially therapeutic compounds (Sunderland et al., 2013).

Evaluation of Genotoxicity

The compound's derivatives have been evaluated for genotoxic potential, a critical step in determining their safety profile for therapeutic use. For instance, 5-aminoisoquinoline (5-AIQ) has been found to lack genotoxic activity in both in vitro and in vivo systems, supporting its therapeutic value (Vinod et al., 2010).

Impact on PARP-1 Inhibition

Methyl 5-aminoisoquinoline-1-carboxylate derivatives have been widely used as biochemical and pharmacological tools to study the effects of inhibiting PARPs in various diseases, highlighting their significant role in medicinal chemistry and drug discovery (Threadgill, 2015).

Safety And Hazards

The safety information for “Methyl 5-aminoisoquinoline-1-carboxylate” includes several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 5-aminoisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-8-3-2-4-9(12)7(8)5-6-13-10/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUHCAHZUNUWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminoisoquinoline-1-carboxylate

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